2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine

CAS No.: 1228665-88-0

Cat. No.: VC2652163

Molecular Formula: C9H9FI2N2

Molecular Weight: 417.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1228665-88-0 |

|---|---|

| Molecular Formula | C9H9FI2N2 |

| Molecular Weight | 417.99 g/mol |

| IUPAC Name | 2-fluoro-3,4-diiodo-6-pyrrolidin-1-ylpyridine |

| Standard InChI | InChI=1S/C9H9FI2N2/c10-9-8(12)6(11)5-7(13-9)14-3-1-2-4-14/h5H,1-4H2 |

| Standard InChI Key | YEFDZAFDZLXQMO-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)I)F |

| Canonical SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)I)F |

Introduction

Chemical Identity and Properties

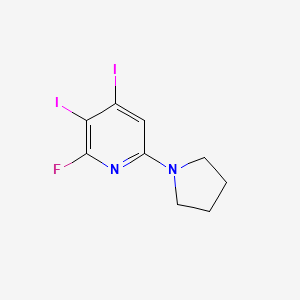

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine is a pyridine derivative characterized by the presence of multiple functional groups attached to a pyridine ring: two iodine atoms, one fluorine atom, and a pyrrolidine group. This combination of substituents creates a molecule with distinctive chemical properties and potential reactivity patterns.

Basic Chemical Information

The compound is identified by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 1228665-88-0 |

| Molecular Formula | C9H9FI2N2 |

| Molecular Weight | 417.99 g/mol |

| IUPAC Name | 2-fluoro-3,4-diiodo-6-pyrrolidin-1-ylpyridine |

| Standard InChI | InChI=1S/C9H9FI2N2/c10-9-8(12)6(11)5-7(13-9)14-3-1-2-4-14/h5H,1-4H2 |

| InChIKey | YEFDZAFDZLXQMO-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=NC(=C(C(=C2)I)I)F |

| Physical Form | No Data Available |

| Melting Point | No Data Available |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

Table 1: Chemical identity and physical properties of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine

Structural Features

The structure of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine exhibits several notable features:

-

A pyridine core with nitrogen at position 1

-

Fluorine substitution at position 2

-

Iodine atoms at positions 3 and 4

-

A pyrrolidine ring attached at position 6

This arrangement contributes to the compound's unique chemical behavior and potential reactivity in various chemical environments. The presence of both halogen substituents (fluorine and iodine) and a nitrogen-containing heterocycle (pyrrolidine) creates a molecule with distinctive electronic properties.

| Parameter | Classification |

|---|---|

| GHS Pictogram | Warning |

| Hazard Statements | H302 (Harmful if swallowed) |

| Precautionary Statements | P264, P270, P301+P312+P330, P501 |

| Handling Requirements | Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Table 2: Safety classification and handling requirements for 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine

Related Compounds and Structural Analogs

2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine belongs to a family of fluorinated and iodinated pyridine derivatives. Several structural analogs have been synthesized and studied, each with their own unique properties and potential applications.

Comparative Analysis of Related Compounds

The following table provides a comparison of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|---|

| 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine | 1228665-88-0 | C9H9FI2N2 | 417.99 | Reference compound |

| 2-Fluoro-3-iodo-6-(pyrrolidin-1-yl)pyridine | 1203499-32-4 | C9H10FIN2 | 292.09 | Single iodine at position 3 |

| 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine | 1228666-43-0 | C9H10BrFN2 | 245.09 | Bromine instead of iodine at position 3 |

| 2-Fluoro-6-(pyrrolidin-1-yl)-3-((trimethylsilyl)ethynyl)pyridine | 1203499-05-1 | C14H19FN2Si | 262.40 | Trimethylsilylethynyl group at position 3 |

Table 3: Comparison of 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine with structural analogs

These related compounds share the basic fluoropyridine core with pyrrolidine substitution but differ in the nature and position of other substituents. This family of compounds represents a valuable resource for structure-activity relationship studies in various research contexts .

Research Limitations and Future Directions

Despite the potential interest in 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine, several research gaps remain to be addressed.

Current Knowledge Gaps

-

Detailed physicochemical properties including melting point, boiling point, and solubility parameters

-

Comprehensive toxicological profile beyond acute oral toxicity

-

Specific biological activities and mechanism of action

-

Optimal synthetic routes with published yields and purification methods

Future Research Opportunities

Future research on 2-Fluoro-3,4-diiodo-6-(pyrrolidin-1-yl)pyridine could focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume